2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid
Description
2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a butoxyphenyl group, a methylamino group, and an oxopropyl group attached to the benzoic acid core
Properties
IUPAC Name |
2-[3-[(3-butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-2-3-13-26-18-9-6-7-16(14-18)15-22-20(23)12-11-17-8-4-5-10-19(17)21(24)25/h4-10,14H,2-3,11-13,15H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPPMQWYZCAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CNC(=O)CCC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Butoxyphenyl Intermediate: The initial step involves the preparation of the butoxyphenyl intermediate through the reaction of phenol with butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group through a reductive amination reaction. This can be achieved by reacting the butoxyphenyl intermediate with formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Oxopropyl Group: The final step involves the formation of the oxopropyl group through a Friedel-Crafts acylation reaction. This can be achieved by reacting the methylamino intermediate with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents such as chlorine and bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may yield alcohol or amine derivatives.
Scientific Research Applications
2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is studied for its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)benzoate: This compound has a similar benzoic acid core but with different substituents.
tert-Butyl methyl (3-oxopropyl)carbamate: This compound has a similar oxopropyl group but with different functional groups attached.
Uniqueness
2-[3-[(3-Butoxyphenyl)methylamino]-3-oxopropyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butoxyphenyl group, methylamino group, and oxopropyl group in a single molecule makes it a versatile compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
